
3-Fluorobenzamidoxime
Descripción general
Descripción
3-Fluorobenzamidoxime is a chemical compound with the CAS Number: 54872-79-6 and a molecular weight of 154.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of 3-Fluorobenzamidoxime is C7H7FN2O . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used .Physical And Chemical Properties Analysis
3-Fluorobenzamidoxime is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives :
- Research by Phutdhawong et al. (2021) in "Molecules" explored coumarin-3-carboxamide derivatives for their biological activities. Among these, specific benzamide derivatives like 4-fluoro and 2,5-difluoro benzamides showed promising results against cancer cells, indicating the potential role of benzamide functionalities in anticancer activity (Phutdhawong et al., 2021).
Fluorinated Compounds in Anti-HIV Activities :
- Kong et al. (1992) in "Antimicrobial Agents and Chemotherapy" discussed the anti-HIV activities of 3'-Fluoro-3'-deoxythymidine (FLT), highlighting its potential as an anti-AIDS compound. The study emphasized the importance of fluorinated compounds in developing treatments for HIV (Kong et al., 1992).
Crystalline Forms of Fluorinated Benzamides in Treating Various Disorders :
- Norman (2008) in "Expert Opinion on Therapeutic Patents" mentioned specific crystalline forms of fluorinated benzamides, such as 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, for their applications in treating disorders like asthma and depression (Norman, 2008).
Investigating Fluorouracil's Mechanisms of Action and Clinical Strategies :
- Longley et al. (2003) in "Nature Reviews Cancer" conducted a comprehensive review of 5-Fluorouracil (5-FU), a widely used cancer treatment. The study focused on understanding 5-FU's mechanisms of action to develop strategies that enhance its anticancer activity (Longley et al., 2003).
Role of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes :
- Thomoson and Dolbier (2013) in "The Journal of Organic Chemistry" explored the use of fluoro
Tetrahydroacridine Derivatives with Fluorobenzoic Acid Moiety for Alzheimer's Disease Treatment :
- Czarnecka et al. (2017) in "Bioorganic Chemistry" discussed the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety as inhibitors of cholinesterases and aggregation of β-amyloid. This study indicates the significance of fluorobenzoic acid derivatives in the development of treatments for Alzheimer's Disease (Czarnecka et al., 2017).
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a Potential Ligand for PET Imaging :
- Shiue et al. (1997) in "Nuclear Medicine and Biology" synthesized and studied nitro- and fluorobenzamides for their affinity to σ receptors. Particularly, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed high affinity and selectivity, indicating its potential as a ligand for PET imaging of σ receptors (Shiue et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZGPLKRBIDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzamidoxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



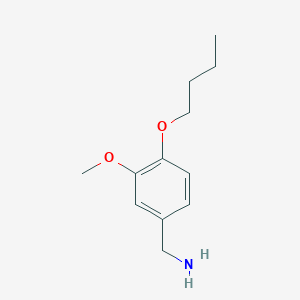
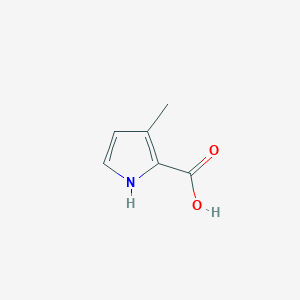
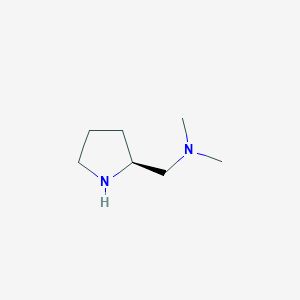
![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)

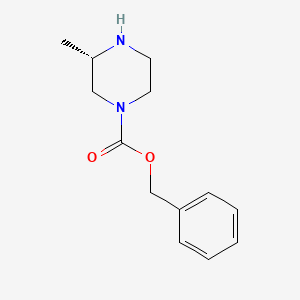
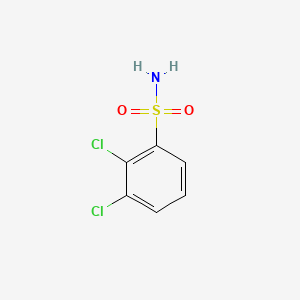
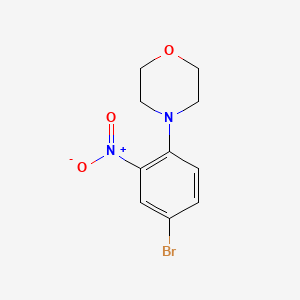
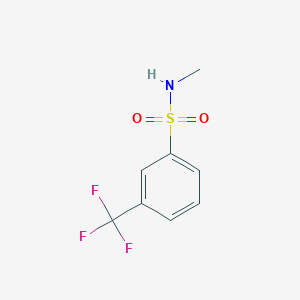
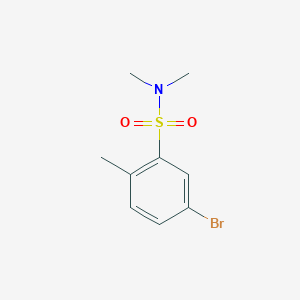
![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)
